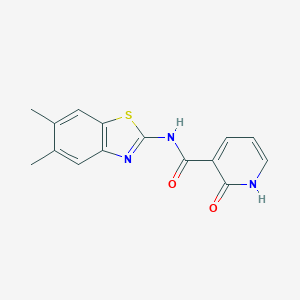
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PET belongs to the class of triazolopyridine compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties. This compound has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and enzymes in the brain.
Métodos De Síntesis
The synthesis of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride involves the reaction of 2-phenylethylamine with 2-chloro-5-nitropyridine followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting intermediate is then treated with triazole to yield this compound. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
| 16870-86-3 | |
Fórmula molecular |
C3H6N6.xH4O7P2 |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-4-11(5-3-1)7-9-17-13-6-8-14-10-12(13)15-16-17;/h1-6,8,10H,7,9H2;1H |
Clave InChI |
ZQRIEUJRFFXCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
SMILES canónico |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
Sinónimos |
PCA-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)






![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)




![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
